molecular formula C13H12N2O2 B2972120 Benzyl 3-(cyanomethylene)azetidine-1-carboxylate CAS No. 1994325-11-9

Benzyl 3-(cyanomethylene)azetidine-1-carboxylate

Cat. No. B2972120
CAS RN: 1994325-11-9
M. Wt: 228.251
InChI Key: RVCFRLZUFFRFAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 3-(cyanomethylene)azetidine-1-carboxylate is a chemical compound with the molecular formula C13H12N2O2 . It is used as a precursor in the synthesis of various other compounds .


Molecular Structure Analysis

The InChI code for Benzyl 3-(cyanomethylene)azetidine-1-carboxylate is 1S/C13H12N2O2/c14-7-6-12-8-15(9-12)13(16)17-10-11-4-2-1-3-5-11/h1-6H,8-10H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The molecular weight of Benzyl 3-(cyanomethylene)azetidine-1-carboxylate is 228.25 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.

Scientific Research Applications

Medicinal Chemistry

Benzyl 3-(cyanomethylene)azetidine-1-carboxylate plays a significant role in medicinal chemistry due to its structural characteristics. Azetidines are known for their ring strain and stability, making them valuable as amino acid surrogates and in peptidomimetic chemistry . This compound’s reactivity can be harnessed to create novel pharmacophores, which are parts of a molecular structure responsible for its biological activity, potentially leading to new therapeutic agents .

Synthetic Chemistry

In synthetic chemistry, Benzyl 3-(cyanomethylene)azetidine-1-carboxylate is utilized for the synthesis of functionally decorated heterocyclic compounds. Its strained four-membered ring structure makes it an excellent candidate for ring-opening and expansion reactions, which are fundamental in creating complex organic molecules . This compound’s versatility as a heterocyclic synthon is crucial for developing new synthetic methodologies .

Catalytic Processes

The compound’s potential in catalytic processes is noteworthy. It can participate in various catalytic reactions, including Henry, Suzuki, Sonogashira, and Michael additions . These reactions are pivotal in constructing carbon-carbon and carbon-heteroatom bonds, essential for building complex organic structures.

Polymer Synthesis

Benzyl 3-(cyanomethylene)azetidine-1-carboxylate finds applications in polymer synthesis, where it can be used to create polymers with specific properties. The azetidine ring can be incorporated into polymers, imparting them with unique characteristics such as enhanced stability and novel functionalities .

Drug Discovery

This compound’s unique structure is beneficial in drug discovery, where it can be used to design new drugs with improved efficacy and potency. Its ability to act as a building block for creating diverse molecular architectures allows for the exploration of new space in drug design .

Material Science

In material science, Benzyl 3-(cyanomethylene)azetidine-1-carboxylate can contribute to the development of new materials with desirable properties. Its incorporation into materials could lead to advancements in areas such as coatings, adhesives, and composite materials .

Mechanism of Action

The mechanism of action of Benzyl 3-(cyanomethylene)azetidine-1-carboxylate is not specified in the available resources. It’s likely that its mechanism of action would depend on the specific context in which it’s used, particularly given its role as a precursor in the synthesis of other compounds .

Future Directions

The future directions for Benzyl 3-(cyanomethylene)azetidine-1-carboxylate are not explicitly mentioned in the available resources. Given its role as a precursor in the synthesis of other compounds, it’s likely that future research could explore new synthetic pathways or applications .

properties

IUPAC Name

benzyl 3-(cyanomethylidene)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c14-7-6-12-8-15(9-12)13(16)17-10-11-4-2-1-3-5-11/h1-6H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVCFRLZUFFRFAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC#N)CN1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 3-(cyanomethylene)azetidine-1-carboxylate

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